2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol
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Overview
Description
2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol is a phenolic compound with the molecular formula C7H3BrF4O2 and a molecular weight of 274.99 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring, making it a valuable chemical in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol typically involves the bromination and fluorination of phenolic precursors. One common method involves the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the phenol ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones .
Scientific Research Applications
2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 4-Bromo-3-fluorophenol
- 2-Bromo-5-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol is unique due to the specific arrangement of bromine, fluorine, and trifluoromethoxy groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H3BrF4O2 |
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Molecular Weight |
274.99 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF4O2/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2,13H |
InChI Key |
NWPLGBRREXKBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)OC(F)(F)F |
Origin of Product |
United States |
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